(S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217807-36-7
VCID: VC0036966
InChI: InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-8-4-5-9-15-13)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17);1H/t13-;/m0./s1
SMILES: C1CCNC(C1)CNC(=O)OCC2=CC=CC=C2.Cl
Molecular Formula: C14H21ClN2O2
Molecular Weight: 284.784

(S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride

CAS No.: 1217807-36-7

Cat. No.: VC0036966

Molecular Formula: C14H21ClN2O2

Molecular Weight: 284.784

* For research use only. Not for human or veterinary use.

(S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride - 1217807-36-7

Specification

CAS No. 1217807-36-7
Molecular Formula C14H21ClN2O2
Molecular Weight 284.784
IUPAC Name benzyl N-[[(2S)-piperidin-2-yl]methyl]carbamate;hydrochloride
Standard InChI InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-8-4-5-9-15-13)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17);1H/t13-;/m0./s1
Standard InChI Key XRCZWJKQJZIRHD-ZOWNYOTGSA-N
SMILES C1CCNC(C1)CNC(=O)OCC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Properties

(S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride is characterized by a well-defined chemical structure with important functional groups that contribute to its biological activity and chemical reactivity. The compound appears as a white powder with a molecular formula of C₁₄H₂₁ClN₂O₂ and a molecular weight of 284.784 g/mol . Its IUPAC name is benzyl N-[[(2S)-piperidin-2-yl]methyl]carbamate;hydrochloride, reflecting its stereochemistry and key structural components. The compound contains a chiral center at the C2 position of the piperidine ring, with the (S) configuration being essential for its specific biological activities. The carbamate functional group (–NHCOO–) serves as a key reactive site in its interactions with various biological targets, particularly enzymes. The presence of the hydrochloride salt significantly improves its water solubility compared to the free base form, facilitating its use in aqueous systems for biological studies and pharmaceutical applications .

Stereochemical Features

Synthesis Methodologies

Standard Laboratory Synthetic Routes

The synthesis of (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride typically involves a series of carefully controlled reactions to ensure high yield, purity, and stereochemical integrity. The most common synthetic approach begins with the reaction of (S)-piperidin-2-ylmethanol with benzyl chloroformate in the presence of a base such as triethylamine under anhydrous conditions. This reaction must be conducted with careful attention to temperature and solvent conditions to prevent hydrolysis of the carbamate ester. Alternative synthetic routes may involve starting with protected (S)-piperidine derivatives that undergo specific functional group transformations before forming the carbamate linkage. The final step typically involves the formation of the hydrochloride salt using anhydrous HCl gas or HCl in diethyl ether, which improves the compound's stability and solubility characteristics. Purification methods commonly employed include recrystallization from appropriate solvent systems, column chromatography using silica gel, or a combination of these techniques to achieve high purity levels. The stereochemical integrity of the compound must be carefully maintained throughout the synthesis, with chiral HPLC or polarimetry typically used to verify the enantiomeric purity of the final product.

Specific Synthetic Examples and Reaction Conditions

Several specific synthetic procedures for (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride have been reported in the literature, with variations in reagents, conditions, and purification methods. One established method involves the reaction of (S)-piperidin-2-ylmethanol (1.0 equivalent) with benzyl chloroformate (1.2 equivalents) in dichloromethane at 0°C, followed by warming to room temperature and stirring for 16-24 hours . Triethylamine (1.2 equivalents) is typically added as a base to neutralize the HCl generated during the reaction. After completion, the reaction mixture is washed with water, and the organic layer is dried and concentrated. The crude product is then purified by flash column chromatography using a gradient of methanol in dichloromethane as the eluent. The hydrochloride salt is formed by dissolving the purified carbamate in a minimal amount of diethyl ether and treating it with anhydrous HCl gas or a solution of HCl in dioxane . The salt typically precipitates and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum. Alternative procedures may employ different protecting strategies for the amine groups or alternative reagents for the carbamate formation, such as benzyl carbonates or activated benzyl esters. The specific choice of method often depends on the availability of starting materials, scale requirements, and the specific needs of the synthetic program.

Purification and Quality Control Methods

Ensuring the purity and stereochemical integrity of (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride is crucial for its application in biological studies and pharmaceutical development. Purification typically begins with standard techniques such as extraction and washing to remove water-soluble impurities and excess reagents. For more rigorous purification, column chromatography using silica gel with carefully optimized solvent systems is commonly employed, often followed by recrystallization from appropriate solvent mixtures to achieve high purity levels. Quality control involves a battery of analytical techniques to assess the compound's identity, purity, and stereochemical integrity. High-performance liquid chromatography (HPLC) is particularly valuable, with both reverse-phase C18 columns for general purity assessment and chiral columns for determining enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation and can detect certain impurities, while mass spectrometry confirms the molecular weight and can identify specific contaminants. Elemental analysis is often used to verify the elemental composition of the final product. For stereochemical assessment, optical rotation measurements and circular dichroism spectroscopy can complement chiral HPLC data. Industry standards typically require purity levels exceeding 95% for research applications, with even higher standards (>98%) for compounds intended for pharmaceutical development . The establishment of robust quality control protocols ensures the reliability and reproducibility of results obtained with this compound.

Research Applications

Role in Enzyme Inhibition Studies

(S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride has gained significant attention for its potential as an enzyme inhibitor, particularly against monoacylglycerol lipase (MAGL), an enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol . The compound's carbamate group can act as a reactive species capable of forming a covalent bond with the catalytic serine residue in the enzyme's active site, resulting in irreversible inhibition. This mechanism has made it valuable in studies exploring the physiological roles of MAGL and the therapeutic potential of MAGL inhibition. Research protocols typically involve in vitro enzyme assays where the compound's inhibitory potency is assessed by measuring enzyme activity in the presence of varying inhibitor concentrations. These studies have provided important insights into structure-activity relationships, with the (S) stereochemistry at the piperidine C2 position showing superior inhibitory activity compared to the (R) enantiomer. The compound has also been used in cellular assays to investigate the consequences of MAGL inhibition on endocannabinoid levels and downstream signaling pathways. In vivo studies employing this compound have explored the physiological and behavioral effects of MAGL inhibition in animal models, contributing to our understanding of the endocannabinoid system's role in various biological processes, including pain sensation, inflammation, and neurological function.

Applications in Structure-Activity Relationship Studies

Biological Activity and Mechanisms

Interaction with Monoacylglycerol Lipase (MAGL)

The interaction between (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride and monoacylglycerol lipase (MAGL) represents its most extensively studied biological activity. MAGL is a serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), thereby terminating its signaling activity . The inhibition of this enzyme by (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride leads to increased levels of 2-AG, which can activate cannabinoid receptors (CB1 and CB2) and produce various physiological effects. The mechanism of inhibition typically involves a nucleophilic attack by the catalytic serine residue (Ser122 in human MAGL) on the carbonyl carbon of the carbamate group, forming a stable carbamoyl-enzyme intermediate that prevents the enzyme from processing its natural substrate. This covalent modification results in irreversible inhibition, meaning that the enzyme's activity can only be restored through the synthesis of new protein. The stereochemistry of the compound is crucial for this interaction, as it determines the spatial orientation of the reactive carbamate group relative to the enzyme's catalytic machinery. Structure-function studies have revealed that the (S) enantiomer typically exhibits significantly higher potency compared to the (R) enantiomer, with IC50 values often differing by an order of magnitude or more. This stereoselectivity underscores the importance of maintaining high enantiomeric purity in synthetic preparations of this compound for biological studies.

Structure-Based Mechanisms

The biological activity of (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride is fundamentally linked to its three-dimensional structure and the specific interactions this structure enables with target proteins. Molecular modeling and docking studies have provided detailed insights into how the compound binds to MAGL and positions its reactive carbamate group near the enzyme's catalytic serine residue. The piperidine ring, with its (S) configuration at the C2 position, serves as a rigid scaffold that orients the molecule within the binding pocket of the enzyme. The benzyl group typically occupies a hydrophobic pocket in the enzyme, contributing to binding affinity through van der Waals interactions and potentially π-stacking with aromatic residues in the protein. The carbamate group itself is positioned to interact with the catalytic triad of the enzyme, facilitating the nucleophilic attack that leads to covalent bond formation. Crystallographic studies of enzyme-inhibitor complexes have confirmed these binding modes and revealed additional interaction details, such as hydrogen bonding networks and induced conformational changes in the enzyme. These structural insights have guided the rational design of new inhibitors with modified properties, such as enhanced selectivity for MAGL over related serine hydrolases or improved pharmacokinetic characteristics. The continuing advancement of computational methods and structural biology techniques promises to further refine our understanding of the structure-based mechanisms underlying the compound's biological activities.

Comparative Analysis with Related Compounds

Comparison with (R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride

A direct comparison between (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride and its enantiomer, (R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride, provides valuable insights into the importance of stereochemistry for biological activity. These compounds are identical in terms of chemical composition and functional groups but differ in the spatial arrangement around the chiral center at the C2 position of the piperidine ring . This subtle structural difference leads to significant variations in their biological properties, particularly in enzyme inhibition studies. The (S) enantiomer typically demonstrates higher potency in MAGL inhibition assays, often by an order of magnitude or more, suggesting that this stereochemistry provides a more favorable orientation for interaction with the enzyme's active site. Pharmacokinetic studies have revealed differences in absorption, distribution, metabolism, and excretion profiles between the enantiomers, which can impact their efficacy and safety in vivo. These pharmacokinetic differences arise from stereoselective interactions with transporters, metabolic enzymes, and plasma proteins. The comparative study of these enantiomers underscores the importance of stereochemistry in drug design and development, particularly for compounds targeting stereoselective binding sites such as enzyme active centers. This comparison also highlights the value of enantioselective synthetic methods that can produce stereochemically pure compounds for biological evaluation.

Comparison with Other MAGL Inhibitors

The landscape of MAGL inhibitors encompasses various structural classes beyond carbamate derivatives like (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride. This diversity allows for comparative analyses that highlight the unique properties and potential advantages of different inhibitor types. The table below summarizes key characteristics of major MAGL inhibitor classes:

Inhibitor ClassMechanismPotency (IC50 range)SelectivityDuration of ActionRepresentative Compounds
CarbamatesIrreversible/Covalent10-100 nMModerate to HighLong(S)-Benzyl (piperidin-2-ylmethyl)carbamate HCl
OrganophosphatesIrreversible/Covalent1-50 nMLow to ModerateVery LongIDFP, MAFP
Triazole UreasIrreversible/Covalent0.1-10 nMVery HighLongJZL184, KML29
β-LactamsIrreversible/Covalent50-500 nMModerateLongN-arachidonoylmaleimide
Reversible InhibitorsNon-covalent100-1000 nMVariableShort to MediumPristimerin, SAR127303

Carbamate inhibitors like (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride offer a balance of potency, selectivity, and duration of action that makes them valuable research tools. Compared to organophosphates, they generally exhibit better selectivity for MAGL over other serine hydrolases, reducing the potential for off-target effects. Triazole ureas represent a newer class of MAGL inhibitors with exceptionally high potency and selectivity, setting a benchmark for inhibitor development. β-Lactams provide an alternative covalent inhibition mechanism but typically show lower potency than carbamates or triazole ureas. Reversible inhibitors offer the advantage of temporary inhibition that can be titrated based on concentration but generally exhibit lower potency than irreversible inhibitors. These comparisons highlight the specific niche that (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride occupies within the spectrum of MAGL inhibitors and inform the selection of appropriate inhibitors for specific research applications.

Comparative Synthetic Approaches

Various synthetic approaches have been developed for the preparation of (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride and related compounds, each with advantages and limitations. The table below compares key synthetic methods:

Synthetic ApproachStarting MaterialsKey ReagentsStereochemical ControlYield RangeScalabilityPurification Challenges
Direct Carbamoylation(S)-piperidin-2-ylmethanolBenzyl chloroformate, Et₃NRetention from starting material60-80%GoodModerate
Chiral ResolutionRacemic intermediateChiral acids or basesResolution of diastereomers30-45%LimitedHigh
Asymmetric SynthesisAchiral precursorsChiral catalysts/auxiliariesCatalyst/auxiliary controlled50-70%ModerateModerate to High
Enzymatic ResolutionRacemic intermediateLipases or esterasesEnzyme selectivity40-50%ModerateModerate
Flow ChemistrySimilar to batch methodsSpecialized flow equipmentSimilar to batch methods65-85%ExcellentReduced

Analytical Techniques and Quality Control

Spectroscopic Methods for Identification

The identification and structural confirmation of (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride rely on a battery of spectroscopic techniques that provide complementary information about the compound's molecular features. Nuclear Magnetic Resonance (NMR) spectroscopy is perhaps the most informative technique, with ¹H NMR revealing characteristic signals for the aromatic protons of the benzyl group (δ 7.3-7.4 ppm), the methylene protons adjacent to the carbamate group (δ 4.5-5.0 ppm), and the protons of the piperidine ring (δ 1.5-3.5 ppm). The ¹³C NMR spectrum displays a distinctive signal for the carbamate carbonyl carbon at approximately δ 155 ppm, which serves as a diagnostic marker for this functional group. For challenging cases, two-dimensional NMR techniques such as COSY, HSQC, and HMBC can provide additional structural information by revealing specific correlations between protons and carbon atoms. Mass spectrometry offers molecular weight confirmation, with the compound typically showing a characteristic molecular ion peak corresponding to [M+H]⁺ at m/z 249.1 (without the HCl). Infrared spectroscopy complements these methods by revealing characteristic absorption bands for the carbamate C=O stretching (approximately 1700 cm⁻¹) and N-H stretching (approximately 3300 cm⁻¹). For definitive stereochemical assignment, techniques such as X-ray crystallography, circular dichroism spectroscopy, or optical rotation measurements may be employed. The integration of data from these various spectroscopic methods provides a comprehensive structural profile that can definitively identify (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride and distinguish it from structural analogs or impurities.

Chromatographic Analysis

Chromatographic techniques play a vital role in the analysis, purification, and quality control of (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride. High-Performance Liquid Chromatography (HPLC) is the most widely used method, with reverse-phase C18 columns typically employed for general purity assessment, using UV detection at 254 nm to leverage the absorption of the benzyl group. For the critical determination of enantiomeric purity, chiral HPLC using specialized chiral stationary phases (such as polysaccharide-based or cyclodextrin-based columns) can effectively separate the (S) and (R) enantiomers, allowing for quantification of any stereochemical impurities. Typical mobile phases for chiral separations include mixtures of hexane with alcohols (isopropanol or ethanol) containing small amounts of modifiers such as diethylamine or formic acid. Thin-Layer Chromatography (TLC) serves as a rapid and accessible method for reaction monitoring and preliminary purity assessments, with silica gel plates and solvent systems such as dichloromethane/methanol mixtures commonly used. Gas Chromatography (GC) may be employed for analysis of more volatile derivatives or intermediates in the synthetic pathway. For more complex mixtures or challenging separations, more sophisticated techniques such as Ultra-Performance Liquid Chromatography (UPLC) or Supercritical Fluid Chromatography (SFC) may offer advantages in terms of resolution, speed, and sensitivity. When coupled with mass spectrometry (LC-MS or GC-MS), these chromatographic techniques provide both structural information and quantitative data, making them particularly powerful for analyzing the compound in complex mixtures or biological samples.

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